molecular formula C11H14ClFO B7870899 1-(2-Chloro-4-fluorophenyl)-2-pentanol

1-(2-Chloro-4-fluorophenyl)-2-pentanol

Cat. No.: B7870899
M. Wt: 216.68 g/mol
InChI Key: OKFKZMNCFDMMOA-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)-2-pentanol is an organic compound characterized by the presence of a chlorinated and fluorinated phenyl ring attached to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorophenyl)-2-pentanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzene and 1-pentanol.

    Grignard Reaction: A Grignard reagent is prepared by reacting 2-chloro-4-fluorobenzene with magnesium in anhydrous ether to form 2-chloro-4-fluorophenylmagnesium bromide.

    Addition Reaction: The Grignard reagent is then reacted with 1-pentanal under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorophenyl)-2-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) under appropriate conditions.

Major Products

    Oxidation: 1-(2-Chloro-4-fluorophenyl)-2-pentanone.

    Reduction: this compound or 1-(2-Chloro-4-fluorophenyl)-pentane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)-2-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2-pentanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-fluorophenyl)-2-butanol: Similar structure but with a shorter carbon chain.

    1-(2-Chloro-4-fluorophenyl)-2-hexanol: Similar structure but with a longer carbon chain.

    1-(2-Chloro-4-fluorophenyl)-2-propanol: Similar structure but with a different carbon chain length.

Uniqueness

1-(2-Chloro-4-fluorophenyl)-2-pentanol is unique due to its specific combination of a chlorinated and fluorinated phenyl ring with a pentanol chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFO/c1-2-3-10(14)6-8-4-5-9(13)7-11(8)12/h4-5,7,10,14H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFKZMNCFDMMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=C(C=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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